molecular formula C21H22BrN3O2S B8389838 ethyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)-2-methylpropanoate

ethyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)-2-methylpropanoate

Cat. No.: B8389838
M. Wt: 460.4 g/mol
InChI Key: JGYIOSKNMFXRNO-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)-2-methylpropanoate is a useful research compound. Its molecular formula is C21H22BrN3O2S and its molecular weight is 460.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H22BrN3O2S

Molecular Weight

460.4 g/mol

IUPAC Name

ethyl 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]-2-methylpropanoate

InChI

InChI=1S/C21H22BrN3O2S/c1-4-27-18(26)21(2,3)28-20-24-23-19(22)25(20)17-12-11-14(13-9-10-13)15-7-5-6-8-16(15)17/h5-8,11-13H,4,9-10H2,1-3H3

InChI Key

JGYIOSKNMFXRNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (50 mg, 0.144 mmol), ethyl 2-bromo-2-methylpropanoate (22 μL, 0.144 mmol) and diisopropylethylamine (76 μL, 0.433 mmol) in DMF (1 mL) was heated to 60° C. for 20 hours. The mixture was then concentrated, sonicated in ethyl ether until fully dissolved, and washed with 1N HCl. The mixture was extracted with diethyl ether (2×5 mL), and the combined organic extracts dried over sodium sulfate, filtered, and concentrated to provide ethyl 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)-2-methylpropanoate as a brown oil (60 mg, 91%).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
22 μL
Type
reactant
Reaction Step One
Quantity
76 μL
Type
reactant
Reaction Step One

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